4-(5-Ethylpyrimidin-2-yl)benzaldehyde
Description
4-(5-Ethylpyrimidin-2-yl)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde moiety substituted at the para position with a 5-ethylpyrimidin-2-yl group. This structure combines the electrophilic aldehyde group with a pyrimidine ring, making it a versatile intermediate in organic synthesis, particularly for constructing pharmacophores or functional materials.
Properties
CAS No. |
545424-38-2 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-(5-ethylpyrimidin-2-yl)benzaldehyde |
InChI |
InChI=1S/C13H12N2O/c1-2-10-7-14-13(15-8-10)12-5-3-11(9-16)4-6-12/h3-9H,2H2,1H3 |
InChI Key |
PLNNDOACTGPLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)C2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(N,N-Dimethylamino)benzaldehyde ()
- Structure: Benzaldehyde substituted with a dimethylamino group at the para position.
- Synthesis : Reacts with indole derivatives to form cyanine dyes (e.g., compound 8a in 78% yield).
- Key Difference: The dimethylamino group enhances electron-donating properties, increasing reactivity in condensation reactions compared to the pyrimidine-based analog .
4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde ()
- Structure : Ethoxy linker bridges the benzaldehyde and 5-ethylpyridine groups.
- Synthesis : Prepared via literature methods (yield unspecified).
- Key Difference : The pyridine ring and ethoxy spacer may improve solubility and bioavailability, as seen in its use for antibacterial/antifungal studies .
Bicyclic Derivatives ()
- Examples :
- Key Difference : Increased structural complexity correlates with reduced yields (47–54% vs. 78% for simpler analogs), highlighting synthetic challenges in multi-step reactions .
Reactivity and Functional Group Analysis
Notes:
- The pyrimidine ring in this compound may facilitate hydrogen bonding and π-π interactions, critical for target binding in drug design.
- Ethyl substituents on heterocycles (pyrimidine/pyridine) likely enhance lipophilicity, affecting membrane permeability .
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